N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.
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Scientific Research Applications
Pyridine Derivatives in Medical Research
Pyridine derivatives, such as N-methyl-2-pyridone-5-carboxamide, have been explored for their biological activities and potential as therapeutic agents. Studies have shown that certain pyridine derivatives could act as inhibitors of poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair and cellular stress responses, suggesting potential applications in cancer therapy and neurodegenerative diseases (Rutkowski et al., 2003).
Piperidine Analogs as Pharmaceutical Agents
Piperidine analogs have been synthesized and evaluated for various pharmacological properties. For instance, analogs like SB-649868 have been developed as orexin receptor antagonists for treating insomnia, highlighting the versatility of piperidine structures in drug development (Renzulli et al., 2011).
Applications in Repellent Efficacy
Synthetic arthropod repellents, incorporating piperidine structures, have demonstrated effectiveness against mosquito species, offering potential for the development of new repellents to combat vector-borne diseases (Klun et al., 2003).
Pharmacokinetic Studies
Compounds with pyridine and piperidine moieties have been subjects of pharmacokinetic studies, providing insights into their absorption, distribution, metabolism, and excretion in humans. Such studies are crucial for understanding the therapeutic potential and safety profile of new pharmaceutical agents (Propper et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways . These pathways can trigger the assembly of new molecules or turn genes on and off, leading to changes in the cell .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-8-18-9-6-13(7-10-18)15(19)17-14-5-4-12(2)11-16-14/h1,4-5,11,13H,6-10H2,2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRDQZDAHOMGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.